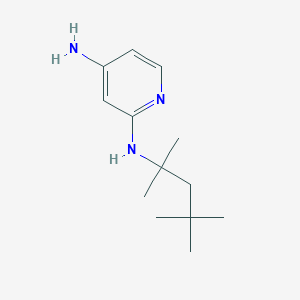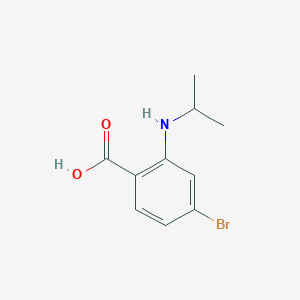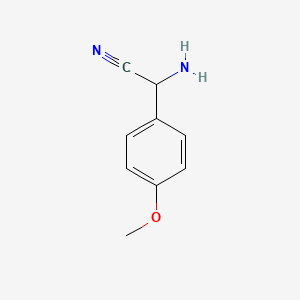
(4-Chlorodiphenyl)methyl beta-chloroethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is an organic compound with the molecular formula C15H14Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 2-chloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 1-chloro-4-(chloromethyl)benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like acetone, and the mixture is heated under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 1-chloro-4-((2-chloroethoxy)(phenyl)methyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like acetone or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of phenolic derivatives or amine-substituted benzene compounds.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chlorodiphenyl)methyl beta-chloroethyl ether has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chlorodiphenyl)methyl beta-chloroethyl ether involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chloromethyl and 2-chloroethoxy groups are reactive sites that can undergo nucleophilic attack, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methylbenzene: Similar in structure but lacks the 2-chloroethoxy group.
1-Chloro-4-(chlorophenylmethyl)benzene: Similar but with a different substitution pattern on the benzene ring.
(2-Chloroethoxy)benzene: Lacks the chloromethyl group.
Uniqueness
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is unique due to the presence of both chloromethyl and 2-chloroethoxy groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C15H14Cl2O |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
1-chloro-4-[2-chloroethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Cl2O/c16-10-11-18-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15H,10-11H2 |
InChI-Schlüssel |
DCEIKCWSGSANLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-](/img/structure/B8762095.png)
![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B8762096.png)




![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)

